molecular formula C14H16N2O9S B594242 Disuccinimidyl sulfoxide CAS No. 1351828-03-9

Disuccinimidyl sulfoxide

Cat. No.: B594242
CAS No.: 1351828-03-9
M. Wt: 388.35 g/mol
InChI Key: XJSVVHDQSGMHAJ-UHFFFAOYSA-N
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Description

Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive cross-linking reagent widely used in cross-linking mass spectrometry (XL-MS) to study protein-protein interactions (PPIs) and structural biology. It features two N-hydroxysuccinimide (NHS) ester groups that react with primary amines (lysine residues and protein N-termini) under physiological pH (7–9), forming stable amide bonds . A key distinction of DSSO is its sulfoxide-containing spacer arm, which enables gas-phase cleavage during collision-induced dissociation (CID) in mass spectrometry. This cleavage generates diagnostic fragment ions, simplifying the identification of cross-linked peptides and improving data analysis accuracy .

DSSO’s applications span diverse fields:

  • Structural Biology: Mapping interactions in SARS-CoV-2 spike proteins and mitochondrial proteomes .
  • Protein Dynamics: Studying spider silk protein assembly and DNA repair complexes .
  • Proteome-Wide Studies: Enabling large-scale interaction mapping through compatibility with advanced software like ECL 3.0 and XlinkX .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSVVHDQSGMHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCS(=O)CCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Sulfide Intermediate (S-1)

Reagents and Conditions

  • Reactants : 3,3′-Thiodipropionic acid (14.0 mmol), NHS (28.6 mmol), N,N′-dicyclohexylcarbodiimide (DCC, 28.1 mmol).

  • Solvent : Anhydrous dioxane.

  • Atmosphere : Argon to prevent moisture ingress.

  • Temperature : Room temperature (25°C).

  • Reaction Time : 12 hours.

Procedure

  • 3,3′-Thiodipropionic acid and NHS are dissolved in dioxane.

  • DCC in dioxane is added dropwise under argon.

  • The mixture is stirred for 12 hours, after which insoluble dicyclohexylurea is filtered.

  • The filtrate is concentrated under reduced pressure, and the crude product is washed with cold diethyl ether and hexanes to yield S-1 as a white solid.

Yield and Purity

  • Yield : 70% (5.20 g from 2.50 g starting material).

  • Purity : >95% by 1H^1H NMR and IR spectroscopy.

Oxidation to Disuccinimidyl Sulfoxide (DSSO)

Reagents and Conditions

  • Reactant : Sulfide intermediate S-1 (1.61 mmol).

  • Oxidizing Agent : m-Chloroperbenzoic acid (mCPBA, 1.61 mmol).

  • Solvent : Chloroform.

  • Temperature : 0°C (initially), followed by −10°C for crystallization.

  • Reaction Time : 1 hour.

Procedure

  • S-1 is dissolved in chloroform and cooled to 0°C.

  • mCPBA in chloroform is added slowly, and the reaction is stirred for 1 hour.

  • The product is filtered, washed with cold chloroform and methanol, and dried under vacuum to obtain DSSO as a crystalline solid.

Yield and Purity

  • Yield : 64% (0.400 g from 0.600 g S-1).

  • Purity : Confirmed by 1H^1H NMR, 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Reaction Monitoring and Characterization

Spectroscopic Data

Key analytical data for DSSO are summarized below:

Spectroscopic Method Data
1H^1H NMR (600 MHz, DMSO-d6)δ 3.28–3.21 (m, 2H), 3.17–3.13 (m, 4H), 3.08–2.99 (m, 2H), 2.88–2.75 (s, 8H)
13C^{13}C NMR (125 MHz, DMSO-d6)δ 170.08, 167.74, 44.62, 25.46, 23.41
IR (KBr pellet)2943, 1786, 1720 cm1^{-1}
HRMS (ES/MeOH)m/z calculated for C14_{14}H16_{16}N2_{2}O8_{8}SNa: 395.0525; found: 395.0531

Solubility and Stability

  • Solubility : DSSO is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but insoluble in aqueous buffers.

  • Stability : The NHS esters hydrolyze in water, necessitating storage at −20°C under desiccation.

Scalability and Industrial Considerations

The described method scales linearly, enabling gram-scale production without compromising yield or purity. Critical factors for reproducibility include:

  • Stoichiometric Precision : Equimolar ratios of S-1 and mCPBA prevent over-oxidation to sulfone derivatives.

  • Temperature Control : Maintaining 0°C during oxidation minimizes side reactions.

  • Purification : Cold washing with chloroform and methanol removes residual mCPBA and byproducts.

Comparative Analysis of Synthetic Approaches

While the two-step method dominates literature, alternative routes have been explored:

Direct Alkylation vs. Stepwise Coupling

Early attempts to synthesize NHS esters via direct alkylation of 3,3′-thiodipropionic acid with NHS in basic conditions resulted in lower yields (≤50%) due to ester hydrolysis. The DCC-mediated coupling adopted in contemporary protocols circumvents this issue by activating the carboxylic acid groups in situ.

Oxidation Alternatives

  • Hydrogen Peroxide : Less selective, often leading to sulfone formation.

  • mCPBA : Offers superior regioselectivity for sulfoxide formation, with byproducts easily removed via filtration.

Challenges and Mitigation Strategies

Byproduct Formation

  • Dicyclohexylurea : Generated during S-1 synthesis, removed by filtration.

  • Sulfone Derivatives : Controlled by strict temperature regulation during oxidation.

Moisture Sensitivity

  • NHS Ester Hydrolysis : Reactions are conducted under anhydrous conditions with argon purging .

Chemical Reactions Analysis

Types of Reactions: Disuccinimidyl sulfoxide primarily undergoes substitution reactions with primary amine groups to form stable amide bonds. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester groups at each end of the sulfoxide linker .

Common Reagents and Conditions: The reaction with primary amines typically occurs in buffers with a pH range of 7-9. Common reagents used in these reactions include phosphate-buffered saline, HEPES, and carbonate buffers. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure efficient cross-linking .

Major Products: The major products formed from the reaction of this compound with primary amines are cross-linked peptides or proteins. These cross-linked products are stable and can be analyzed using mass spectrometry to identify protein-protein interactions .

Scientific Research Applications

Disuccinimidyl sulfoxide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Mechanism of Action

Disuccinimidyl sulfoxide exerts its effects through the formation of stable amide bonds with primary amine groups on proteins. The N-hydroxysuccinimide ester groups at each end of the sulfoxide linker react with the amine groups, resulting in the cross-linking of proteins. This cross-linking stabilizes protein complexes and allows for their analysis using mass spectrometry .

The molecular targets of this compound are primarily the lysine residues on proteins, which contain the reactive primary amine groups. The cross-linking reaction is facilitated by the presence of the sulfoxide linker, which provides the necessary flexibility and stability for effective cross-linking .

Comparison with Similar Compounds

Comparison with Similar Cross-Linking Compounds

Chemical Structure and Spacer Arm Properties

Compound Spacer Arm Length MS-Cleavable Key Functional Group Reactivity Profile
DSSO 7 atoms Yes Sulfoxide Lys, Ser/Thr/Tyr (lower efficiency)
DSS 11 atoms No Alkane chain Lys, Ser/Thr/Tyr (low efficiency)
DSBU 11 atoms Yes Dibutyric urea Lys
BS3 11 atoms No Sulfonate groups Lys (enhanced solubility)
PhoX Variable No Phosphonate Lys (membrane-permeable)

Key Observations :

  • MS-Cleavability: DSSO and DSBU contain labile bonds (sulfoxide and urea, respectively) that fragment during CID, enabling simplified peptide sequencing. Non-cleavable reagents like DSS and BS3 require more complex data analysis .
  • Spacer Length : DSSO’s shorter 7-atom spacer restricts it to studying shorter-distance interactions (~7.7 Å), whereas DSBU and DSS (11 atoms) capture longer distances (~12.3 Å) .
  • Reactivity: DSSO reacts primarily with lysine but shows minor reactivity with serine, threonine, and tyrosine, a feature shared with DSS but absent in DSBU .

Performance in Cross-Linking Mass Spectrometry

Table 1: Identification Metrics for DSSO vs. DSBU and DSS (Adapted from )
Metric DSSO (ECL 3.0) DSBU (ECL 3.0) DSS (ECL 3.0)
CSMs Identified 2,150 1,980 950
Unique Cross-Links 620 600 300
Precision (%) 89 88 85

Findings :

  • DSSO outperforms DSS in cross-linked peptide spectrum matches (CSMs) by >2×, likely due to its MS-cleavable design enhancing identification confidence .
  • DSSO and DSBU show comparable precision (89% vs. 88%), but DSSO’s shorter spacer may reduce non-specific interactions .

Limitations and Challenges

  • Reactivity Constraints : DSSO’s preference for lysine limits its utility in low-lysine regions (e.g., SARS-CoV-2 Mpro active site) .
  • Spectral Complexity: Non-cleavable reagents like DSS require spectral deconvolution, increasing false discovery rates .

Biological Activity

Disuccinimidyl sulfoxide (DSSO) is a bifunctional cross-linker widely utilized in biochemistry and molecular biology for studying protein-protein interactions (PPIs) and structural biology. This article explores the biological activity of DSSO, emphasizing its mechanisms, applications, and research findings.

Overview of DSSO

DSSO is characterized by its MS-cleavable properties, which allow for the selective cross-linking of proteins through their primary amines, particularly lysine residues. The compound contains an N-hydroxysuccinimide (NHS) ester at each end of a 7-carbon spacer arm, making it effective for forming stable amide bonds with amine-containing molecules .

Key Features

  • Reactive Groups : NHS ester (both ends)
  • Reactivity : Rapid reaction with primary amines
  • Membrane Permeability : Allows for intracellular cross-linking
  • Purity : High-purity crystalline reagent (>90% by quantitative NMR)
  • Solubility : Dissolves in organic solvents like DMF or DMSO

DSSO operates by forming covalent bonds with primary amines on proteins, leading to cross-linking that stabilizes protein complexes. This process is crucial for mass spectrometry (MS) applications, as it enables the identification and characterization of protein interactions in complex biological systems .

Applications in Research

DSSO has been extensively employed in various research contexts:

  • Cross-Linking Mass Spectrometry (XL-MS) :
    • DSSO enhances the resolution of multi-protein complexes by reducing false positives in interaction studies . It allows researchers to map interactions between proteins that are otherwise difficult to analyze due to low abundance or transient interactions.
  • In Situ Protein Complex Labeling :
    • Optimized protocols have demonstrated the successful use of DSSO for labeling native protein complexes in live cells. This application is vital for understanding cellular mechanisms and dynamics under physiological conditions .
  • Structural Determination :
    • DSSO facilitates the structural determination of protein complexes by providing a means to stabilize interactions during analysis, thus improving the accuracy of structural data obtained from MS techniques .

Case Study 1: In Situ Interaction Studies

A study optimized the use of DSSO in live human cells to label protein complexes, demonstrating its effectiveness in capturing transient interactions without disrupting cellular integrity. The protocol involved cross-linking proteins followed by quenching and subsequent proteolytic digestion for MS analysis .

Case Study 2: Protein Complex Characterization

Research utilizing DSSO has successfully characterized complex protein interactions within cellular environments. The study highlighted how MS-cleavable cross-linkers like DSSO can improve specificity in identifying domain partners among interacting proteins, enhancing our understanding of biological pathways .

Comparative Analysis

The following table summarizes key differences between DSSO and other common cross-linkers:

FeatureThis compound (DSSO)BS3 (Sulfo-DSS)DSG
SolubilityWater-insoluble (requires DMF/DMSO)Water-solubleWater-soluble
Membrane PermeabilityYesNoYes
CleavabilityMS-cleavableNon-cleavableNon-cleavable
Target Amino AcidsPrimarily LysinePrimarily LysinePrimarily Lysine

Q & A

Basic: What is the mechanism by which DSSO enables the identification of protein-protein interactions (PPIs) in cross-linking mass spectrometry (XL-MS)?

DSSO is a homobifunctional, amine-reactive cross-linker with two symmetrical collision-induced dissociation (CID)-cleavable sulfoxide bonds. It reacts with primary amines (e.g., lysine residues) on adjacent polypeptides, forming covalent bonds that stabilize PPIs. During MS analysis, CID cleaves the sulfoxide bonds, generating characteristic fragmentation patterns (e.g., doublet peaks in MS/MS spectra) that distinguish cross-linked peptides from linear peptides. This cleavage allows MS³ sequencing of individual peptides, enabling unambiguous identification of interacting regions .

Basic: What is a standardized protocol for DSSO-based XL-MS in studying protein complexes?

A typical workflow involves:

  • Cross-linking : Treat purified protein complexes or cell lysates with DSSO (10–50 mM in DMSO) at physiological pH (7.4–8.0) for 30–60 minutes at room temperature. Quench with Tris-HCl (pH 8.0) .
  • Digestion : Use trypsin or Lys-C to generate peptides, including cross-linked species.
  • Enrichment : Employ strong cation-exchange (SCX) chromatography or size-exclusion filters to isolate cross-linked peptides .
  • MS Analysis : Perform LC-MS/MS with CID or higher-energy collisional dissociation (HCD). Use software like xQuest/xProphet or MetaMorpheusXL to identify cross-linked peptides .

Basic: How are DSSO-cross-linked peptides distinguished from non-cross-linked peptides in MS data?

DSSO-cross-linked peptides produce diagnostic fragmentation patterns:

  • MS² : CID generates sulfoxide cleavage products, resulting in doublet peaks separated by 54.0106 Da (SO group loss).
  • MS³ : Sequencing of individual peptides confirms cross-link sites. Tools like ECL 3.0 or MetaMorpheusXL leverage these patterns to automate identification .

Advanced: How can DSSO-based XL-MS be optimized for membrane-protein complexes or organelles?

  • Sample Preparation : Enrich organelles (e.g., lysosomes, mitochondria) via density gradient centrifugation or immunoprecipitation before cross-linking .
  • Cross-linker Permeability : Use membrane-permeable variants (e.g., tBu-PhoX) or optimize DSSO concentration (10–20 mM) to balance penetration and over-cross-linking .
  • Validation : Combine with co-IP, blue native PAGE, or computational modeling (e.g., molecular docking) to validate interactions .

Advanced: What computational challenges arise in DSSO-cross-linked peptide identification, and how are they addressed?

  • Database Search Complexity : Cross-linked peptides expand search space exponentially. Solutions include restricted database searches (e.g., using known interactors) and algorithms like ECL 3.0, which prioritize CID-specific fragmentation patterns .
  • False Positives : Use decoy databases and statistical validation (e.g., xProphet’s FDR <1%) .
  • Software Comparison : ECL 3.0 identifies 2× more cross-links than Kojak or MeroX in cleavable datasets, with comparable precision .

Advanced: How should researchers resolve contradictions between DSSO-cross-linking data and other structural methods (e.g., cryo-EM)?

  • Distance Constraints : DSSO’s spacer arm (10.1 Å) limits detectable Cα-Cα distances to ≤27 Å. Discrepancies may arise if interactions occur outside this range. Validate using cryo-EM or hydrogen-deuterium exchange (HDX-MS) .
  • Dynamic Interactions : Transient PPIs may be captured by DSSO but not by static structural methods. Perform time-resolved cross-linking or mutagenesis (e.g., lysine-to-arginine substitutions) to confirm relevance .

Advanced: What parameters influence DSSO’s cross-linking efficiency, and how can they be tuned for specific applications?

  • Spacer Arm Length : DSSO derivatives with longer arms (e.g., DSBU) increase interaction coverage but reduce CID cleavage efficiency. Asymmetric designs (e.g., DSSO variants) improve fragmentation predictability .
  • Solubility : DSSO is DMSO-soluble but precipitates in aqueous buffers. Pre-dissolve in DMSO (≤20 mg/mL) and dilute into reaction buffers to ≤0.15 mg/mL .
  • pH and Temperature : Optimize reaction pH (7.4–8.0) and temperature (22–37°C) to balance reactivity and protein stability .

Advanced: How can DSSO-based XL-MS be integrated with other structural proteomics techniques?

  • Hybrid Approaches : Combine with cryo-EM to map flexible regions or validate low-resolution densities .
  • Dynamic Profiling : Use HDX-MS to identify conformational changes stabilized by DSSO cross-links .
  • Systems Biology : Integrate XL-MS data with interactome databases (e.g., STRING) to model protein complex architectures .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Disuccinimidyl sulfoxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.